![molecular formula C11H12N2O3 B1622624 3-(2,4-Dimethoxyphenyl)-1,2-oxazol-5-amine CAS No. 501326-00-7](/img/structure/B1622624.png)
3-(2,4-Dimethoxyphenyl)-1,2-oxazol-5-amine
Overview
Description
3-(2,4-Dimethoxyphenyl)-1,2-oxazol-5-amine, also known as DOA or DOAM, is a synthetic compound that belongs to the class of oxazolamines. DOA is a potent and selective agonist for the sigma-1 receptor, a protein that is involved in various physiological and pathological processes. Sigma-1 receptor agonists have been studied extensively for their potential therapeutic applications in various diseases, including neurodegenerative disorders, cancer, and pain.
Scientific Research Applications
Antimicrobial and Anti-Proliferative Activities
- Antimicrobial Properties : Compounds related to 3-(2,4-Dimethoxyphenyl)-1,2-oxazol-5-amine have shown significant antimicrobial activities against pathogenic bacteria and fungi (Al-Wahaibi et al., 2021).
- Anti-Cancer Potential : These compounds also exhibit anti-proliferative activities against various cancer cell lines, including prostate, colorectal, and breast cancer (Al-Wahaibi et al., 2021).
Material Science and Polymer Chemistry
- Polyamic Acid Methyl Ester Precursors : Derivatives of this compound are used in synthesizing hyperbranched aromatic polyimides, which are soluble and have applications in material science (Yamanaka, Jikei, & Kakimoto, 2000).
Synthetic Organic Chemistry
- Synthesis of Novel Compounds : The compound and its derivatives are used in synthesizing a variety of novel organic compounds, which have potential applications in drug discovery and development (Bektaş et al., 2007).
- Photochemical Synthesis : It is involved in photochemical methodologies for synthesizing various heterocyclic compounds, highlighting its role in innovative synthetic approaches (Buscemi et al., 2001).
Catalysis
- Catalytic Applications : Research has explored its use in palladium-catalyzed amination reactions, demonstrating its significance in catalysis and organic transformations (Hooper, Utsunomiya, & Hartwig, 2003).
properties
IUPAC Name |
3-(2,4-dimethoxyphenyl)-1,2-oxazol-5-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O3/c1-14-7-3-4-8(10(5-7)15-2)9-6-11(12)16-13-9/h3-6H,12H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PKZYEWCOLFKKOT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C2=NOC(=C2)N)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60396996 | |
Record name | 3-(2,4-Dimethoxyphenyl)-1,2-oxazol-5-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60396996 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
501326-00-7 | |
Record name | 3-(2,4-Dimethoxyphenyl)-1,2-oxazol-5-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60396996 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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